2,4-dichloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N6O/c1-24(2)16-21-14(22-17(23-16)25-7-3-4-8-25)10-20-15(26)12-6-5-11(18)9-13(12)19/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,20,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOPXEBUCHBERK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
This compound is typically synthesized through a multi-step process
Reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods:
Industrial-scale production may leverage more streamlined processes, possibly employing continuous flow reactors to enhance yield and purity while minimizing reaction times.
Stringent quality control measures ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions can occur at various points in the structure, potentially altering the functional groups.
Substitution: Substitution reactions are common, especially involving the chlorinated positions on the benzamide ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are typical.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents such as N-bromosuccinimide may be employed under mild to moderate conditions.
Major Products Formed:
Oxidation may yield N-oxides or dealkylated products.
Reduction could lead to partially or fully reduced triazine rings or benzamide groups.
Substitution reactions can replace chlorine atoms with various nucleophiles, creating new derivative compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing triazine rings in anticancer therapies. For instance, molecular hybrids that integrate triazine structures have shown promising cytotoxic effects against various human cancer cell lines, including colon and breast cancers. The synthesis of such compounds often involves modifications to enhance their biological activity.
Case Study: Triazine Derivatives
In a study focusing on new triazine derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against human cancer cell lines like HCT-116 and MCF-7. The results indicated that specific structural modifications significantly improved the anticancer efficacy of these compounds .
Antimicrobial Applications
The compound has also been investigated for its antimicrobial properties. Triazine derivatives have been noted for their ability to inhibit bacterial growth and could serve as templates for developing new antimicrobial agents.
Case Study: Antimicrobial Screening
A series of triazine-based compounds were tested against various bacterial strains. The results demonstrated that certain derivatives exhibited substantial antibacterial activity, suggesting their potential use in treating infections caused by resistant bacteria .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for drug development. SAR studies on triazine derivatives have provided insights into how modifications can lead to enhanced potency and selectivity.
Findings from SAR Analysis
SAR analyses indicated that substituents on the triazine ring significantly influence the compound's activity. For example, variations in the dimethylamino group or the pyrrolidine moiety can alter binding affinities to target proteins involved in cancer progression .
Neuropharmacological Potential
Given its structural features, 2,4-dichloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide may also exhibit neuropharmacological effects. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems.
Research Insights
Preliminary studies suggest that derivatives of this compound could influence serotonin and dopamine pathways, making them candidates for further investigation in treating neurological disorders .
Summary Table of Applications
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: It may bind to specific proteins or enzymes, altering their activity.
Pathways Involved: Could interact with signaling pathways, influencing cellular responses and mechanisms.
Comparison with Similar Compounds
2,4-dichloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide stands out due to its unique combination of functional groups, which can be compared to:
Similar Compounds: Other triazine derivatives, substituted benzamides, or compounds with dimethylamino groups.
Uniqueness: Its multi-functional nature provides a versatile tool for research, offering different interactions and reactivity compared to more simple analogs.
Biological Activity
2,4-Dichloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a synthetic compound with significant potential in pharmacological applications. Its unique structure combines a triazine ring with a dimethylamino group and a pyrrolidine moiety, which may influence its biological activity. This article explores the compound's biological activity, mechanism of action, and potential therapeutic applications based on diverse sources.
- Molecular Formula : CHClNO
- Molecular Weight : 395.3 g/mol
- CAS Number : 2034357-00-9
The biological activity of 2,4-dichloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide primarily revolves around its interaction with specific proteins and enzymes:
- Kinase Inhibition : The compound exhibits inhibitory activity against various kinases involved in cell signaling pathways. It has been suggested that it may act as a Type I kinase inhibitor, binding to the ATP-binding pocket of target kinases .
- Cellular Pathways : By modulating kinase activity, the compound can influence downstream signaling pathways such as the PI3K/Akt pathway, which is crucial in cancer progression and cellular transformation .
Anticancer Potential
Research indicates that compounds with similar structural frameworks have shown promise in targeting cancer cells. Specifically:
- In Vitro Studies : In studies involving cancer cell lines, the compound demonstrated significant cytotoxicity and inhibited cell proliferation. For instance, it was effective against various receptor tyrosine kinases (RTKs), which are often dysregulated in tumors .
- In Vivo Studies : Animal model studies have also highlighted its potential efficacy in reducing tumor growth and metastasis through inhibition of key signaling pathways associated with cancer progression.
Case Studies
Several studies have documented the effects of this compound on specific cancer types:
Safety and Side Effects
While promising in efficacy, the safety profile of 2,4-dichloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide requires careful evaluation:
- Adverse Effects : Common side effects observed in preclinical studies include gastrointestinal disturbances and skin reactions similar to those seen with other kinase inhibitors .
- Toxicity Studies : Ongoing research is essential to determine the long-term toxicity and safe dosage ranges for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
